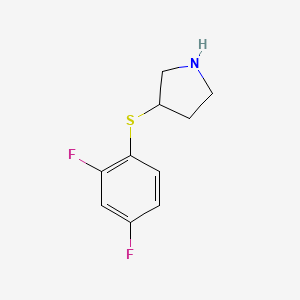

3-(2,4-Difluorophenyl)sulfanylpyrrolidine

Description

3-(2,4-Difluorophenyl)sulfanylpyrrolidine is a pyrrolidine derivative featuring a sulfanyl (-S-) group at the 3-position of the pyrrolidine ring, which is further substituted with a 2,4-difluorophenyl moiety. The pyrrolidine core provides a rigid, five-membered amine ring, while the sulfanyl group introduces nucleophilic reactivity and moderate polarity. The 2,4-difluorophenyl substituent enhances lipophilicity and metabolic stability, common traits in fluorinated pharmaceuticals.

Properties

Molecular Formula |

C10H11F2NS |

|---|---|

Molecular Weight |

215.26 g/mol |

IUPAC Name |

3-(2,4-difluorophenyl)sulfanylpyrrolidine |

InChI |

InChI=1S/C10H11F2NS/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |

InChI Key |

ANYBRMASAXHZAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1SC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)sulfanylpyrrolidine typically involves the reaction of 2,4-difluorothiophenol with a pyrrolidine derivative. One common method includes the nucleophilic substitution reaction where 2,4-difluorothiophenol reacts with a halogenated pyrrolidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)sulfanylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Modified sulfanyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)sulfanylpyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)sulfanylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

3-(Phenyl)sulfanylpyrrolidine

- Structure : Lacks fluorine substituents on the phenyl ring.

- Electronic Effects : The absence of fluorine reduces electron-withdrawing effects, increasing the electron density of the sulfur atom. This enhances nucleophilicity compared to the difluorinated analog.

- Physicochemical Properties : Lower logP (predicted ~1.8 vs. ~2.5 for the difluoro derivative) due to reduced lipophilicity.

1-((1,2,3,6-Tetrahydro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine (7)

- Structure : Contains a sulfonyl (-SO₂-) group instead of sulfanyl (-S-) and a bicyclic substituent.

- Reactivity: The sulfonyl group is electron-withdrawing, reducing nucleophilicity but increasing stability toward oxidation.

- Applications : More suited for stable linker motifs in proteolysis-targeting chimeras (PROTACs) due to its inertness.

3-(4-Fluorophenyl)sulfanylpyrrolidine

- Structure: Mono-fluorinated at the para position.

- Electronic Effects: The single fluorine atom provides moderate electron withdrawal, intermediate between non-fluorinated and 2,4-difluorinated analogs.

- Biological Implications : May exhibit reduced metabolic stability compared to the difluoro derivative, as ortho-fluorine in the latter can block cytochrome P450-mediated oxidation.

Physicochemical and Pharmacokinetic Properties

| Property | 3-(2,4-Difluorophenyl)sulfanylpyrrolidine | 3-(Phenyl)sulfanylpyrrolidine | 1-((Biphenyl)sulfonyl)pyrrolidine (7) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~229.3 | ~179.2 | ~318.4 |

| logP (Predicted) | 2.5 | 1.8 | 3.1 |

| Water Solubility | Low (≈0.1 mg/mL) | Moderate (≈1.2 mg/mL) | Very low (<0.01 mg/mL) |

| Metabolic Stability | High (fluorine blocking) | Moderate | Very high (sulfonyl inertness) |

Biological Activity

3-(2,4-Difluorophenyl)sulfanylpyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a sulfanyl moiety. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F2N2S |

| Molecular Weight | 232.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not readily available |

Research indicates that compounds similar to 3-(2,4-Difluorophenyl)sulfanylpyrrolidine may interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Androgen Receptor Modulation : Some studies suggest that compounds with similar structures can modulate androgen receptor activity, which is crucial in conditions like prostate cancer .

- Antiviral Activity : Compounds containing pyrrolidine moieties have shown promise against respiratory syncytial virus (RSV), indicating potential antiviral properties .

Case Study: Antiviral Properties

A study demonstrated that related pyrrolidine derivatives exhibited significant antiviral activity against RSV. The compounds were tested in vitro and showed effective inhibition of viral replication. The results indicated a promising pharmacokinetic profile with favorable bioavailability .

Case Study: Androgen Receptor Interaction

Another investigation focused on the interaction of similar compounds with androgen receptors. It was found that certain modifications in the structure could enhance binding affinity and specificity towards the receptor, suggesting a pathway for developing targeted therapies for androgen-dependent diseases .

In Vitro Studies

In vitro assays have shown that 3-(2,4-Difluorophenyl)sulfanylpyrrolidine can inhibit specific enzymes involved in metabolic pathways. These findings suggest its potential as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.